An In-depth Technical Guide to the Synthesis of 2-Thioureidobenzoic Acid: Pathway and Mechanism
An In-depth Technical Guide to the Synthesis of 2-Thioureidobenzoic Acid: Pathway and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thioureidobenzoic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of both a carboxylic acid and a thiourea moiety within the same molecular framework imparts a unique combination of chemical reactivity and biological activity. These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems, including quinazolines and benzothiazines, which are known to possess a wide range of pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of the primary synthesis pathway for 2-thioureidobenzoic acid, delving into the underlying reaction mechanism, a detailed experimental protocol, and methods for characterization.
Core Synthesis Pathway: Reaction of Anthranilic Acid with Isothiocyanates
The most direct and widely employed method for the synthesis of 2-thioureidobenzoic acid and its N-substituted derivatives is the nucleophilic addition of anthranilic acid (2-aminobenzoic acid) to an isothiocyanate. This reaction is robust, generally high-yielding, and proceeds under mild conditions, making it a staple in synthetic organic chemistry.
The overall transformation can be represented as follows:
Caption: General reaction scheme for the synthesis of N-substituted 2-thioureidobenzoic acids.
Mechanistic Insights: Nucleophilic Addition
The reaction proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amino group in anthranilic acid acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate.[1]
The key steps of the mechanism are as follows:
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Nucleophilic Attack: The amino group of anthranilic acid attacks the central carbon of the isothiocyanate. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
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Intermediate Formation: This attack leads to the formation of a transient zwitterionic intermediate.[1]
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Proton Transfer: A proton is transferred from the nitrogen of the former amino group to the nitrogen of the isothiocyanate moiety, resulting in the stable thiourea product. In some cases, this proton transfer can be facilitated by a second molecule of the amine reactant or the solvent.[2]
Caption: Stepwise mechanism of the nucleophilic addition of anthranilic acid to an isothiocyanate.
Experimental Protocol: Synthesis of 2-(3-Ethylthioureido)benzoic Acid
This protocol details the synthesis of a representative N-substituted derivative, 2-(3-ethylthioureido)benzoic acid.[3] This procedure can be adapted for the synthesis of other N-substituted analogues by replacing ethyl isothiocyanate with the desired isothiocyanate.
Materials:
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Anthranilic acid
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Ethyl isothiocyanate
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Ethanol (absolute)
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Hydrochloric acid (concentrated)
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Deionized water
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Büchner funnel and flask
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Beakers and graduated cylinders
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pH indicator paper
Procedure:
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Dissolution of Starting Material: In a round-bottom flask, dissolve a specific amount of anthranilic acid in absolute ethanol.
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Addition of Isothiocyanate: To the stirred solution, add a stoichiometric equivalent of ethyl isothiocyanate dropwise at room temperature.
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Reaction: The reaction mixture is then refluxed for a specified period, typically a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Precipitation: After cooling the reaction mixture to room temperature, the product is precipitated by the slow addition of acidified water (prepared by adding a small amount of concentrated hydrochloric acid to deionized water).
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Isolation: The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.
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Washing: The collected solid is washed with cold deionized water to remove any unreacted starting materials and inorganic impurities.
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Drying: The purified product is dried in a desiccator or a vacuum oven at a moderate temperature.
Characterization of 2-Thioureidobenzoic Acid Derivatives
The structure and purity of the synthesized 2-thioureidobenzoic acid derivatives are confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the N-H protons of the thiourea linkage, and the protons of the substituent on the thiourea nitrogen. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the thiocarbonyl carbon (C=S) of the thiourea, the aromatic carbons, and the carbons of the N-substituent. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), N-H stretching of the thiourea, C=O stretching of the carboxylic acid, and C=S stretching of the thiourea. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns. |
Table 1: Summary of Spectroscopic Characterization Methods
Causality Behind Experimental Choices
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Choice of Solvent: Ethanol is a common choice as it effectively dissolves anthranilic acid and is a polar protic solvent that can facilitate the proton transfer step in the mechanism. Toluene can also be used, particularly for less polar reactants.
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Reaction Temperature: Refluxing is often employed to increase the reaction rate. However, for highly reactive isothiocyanates, the reaction may proceed efficiently at room temperature.
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Acidified Water for Precipitation: The addition of acidified water ensures the complete protonation of the carboxylic acid group, promoting its precipitation from the reaction mixture.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The successful formation of the product can be readily confirmed by the spectroscopic methods outlined in the characterization section. The melting point of the synthesized compound can also be compared with literature values for further validation. The purity of the compound can be assessed by techniques such as TLC and HPLC.
Conclusion
The synthesis of 2-thioureidobenzoic acid and its derivatives via the nucleophilic addition of anthranilic acid to isothiocyanates is a reliable and versatile method. This in-depth guide has provided a comprehensive overview of the synthesis pathway, the underlying mechanism, a detailed experimental protocol, and characterization techniques. This information is intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize and utilize these valuable compounds for a wide range of applications.
References
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ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]
- Mortada WI, El-Defrawy MM, Kenawy IMM, El-Asmy AA. A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. J Trace Elem Med Biol. 2018 Jan;45:1-7. doi: 10.1016/j.jtemb.2017.09.003. Epub 2017 Sep 21. PMID: 28965586.
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ResearchGate. Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. Available from: [Link]
- Shaw, K. B., & Wood, J. W. (1953). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
